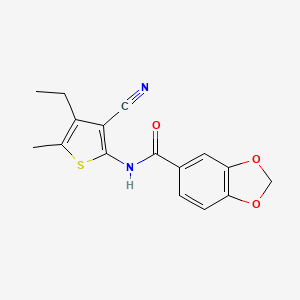

![molecular formula C19H28N4O2 B5543954 9-(6-cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5543954.png)

9-(6-cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the family of 1-oxa-4,9-diazaspiro[5.5]undecanes, a class known for their versatile biological activities and potential in therapeutic applications. While specific information on this compound is limited, diazaspiro[5.5]undecane derivatives have been studied for their antihypertensive, antiviral, and other pharmacological properties (Clark et al., 1983).

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves intramolecular spirocyclization of pyridine substrates, employing in situ activation techniques and leveraging the reactivity of β-dicarbonyl nucleophiles (Parameswarappa & Pigge, 2011). Another efficient method includes the Michael addition of lithium enolate to tetrasubstituted olefin acceptors for diversely substituted diazaspiro[5.5]undecanes (Yang et al., 2008).

Molecular Structure Analysis

Diazaspiro[5.5]undecanes exhibit a broad range of structural diversity, with the diazaspiro-heterocyclic structure often elucidated through NMR and X-ray crystallographic techniques. These compounds typically feature a chair conformation for the cyclohexanone unit, with intermolecular hydrogen bonding and π–π stacking interactions significantly influencing the crystal packing (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives participate in a variety of chemical reactions, including aminomethylation processes leading to new spirocyclic adducts or tetrahydropyridine derivatives. These compounds can act as novel bidentate ligands, forming complexes with metals such as ruthenium(II) and copper(II) (Cordes et al., 2013).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecanes depend on their specific structural features. For instance, crystallographic studies reveal non-planar ring structures preferring chair conformations, with molecular interactions significantly influencing the crystallographic arrangement and thus the physical properties of these compounds (Yuan et al., 2017).

Chemical Properties Analysis

Diazaspiro[5.5]undecane derivatives exhibit a wide array of chemical properties, including their reactivity towards various electrophiles and nucleophiles, which allows for the synthesis of a diverse range of functionalized molecules. The spirocyclic nature of these compounds imparts them with unique reactivity patterns that are leveraged in synthetic organic chemistry for the development of pharmacologically active molecules (Cordes et al., 2013).

Scientific Research Applications

1. Antihypertensive Properties

9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, a category to which the specified compound belongs, have been studied for their antihypertensive properties. Research has shown that these compounds exhibit significant antihypertensive activity, primarily due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

2. Synthesis Techniques

Studies have also focused on the synthesis of 3,9-diazaspiro[5.5]undecane derivatives, including methods involving intramolecular spirocyclization of pyridine substrates (Parameswarappa & Pigge, 2011). These synthesis techniques are crucial for producing compounds with potential pharmaceutical applications.

3. Broad Spectrum Bioactivity

The bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, have been extensively reviewed. These compounds have shown potential for treating a variety of conditions such as obesity, pain, immune system disorders, cell signaling issues, cardiovascular diseases, and psychotic disorders (Blanco‐Ania et al., 2017).

4. Use in Treating Respiratory Diseases

Certain 3,9-diazaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

5. Novel Drug Discovery Scaffolds

The structure of diazaspiro compounds has inspired the synthesis of novel drug discovery scaffolds. These structures, inspired by natural products, are designed for ease of conversion to lead generation libraries and have potential applications in various therapeutic areas (Jenkins et al., 2009).

6. Synthesis of Oxime Derivatives

Research has been conducted on converting ketones of heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives. This process involves synthesizing various oxime derivatives from related diazaspiro[5.5]undecane triones, which could have further research or pharmaceutical implications (Rahman et al., 2013).

properties

IUPAC Name |

9-(6-cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O2/c1-25-11-10-23-13-19(5-4-18(23)24)6-8-22(9-7-19)17-12-16(15-2-3-15)20-14-21-17/h12,14-15H,2-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATJAVAUJAKGSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC2(CCC1=O)CCN(CC2)C3=NC=NC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(6-Cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4R*)-1-[(5,7-dimethyl-2,1,3-benzoxadiazol-4-yl)sulfonyl]-4-isopropyl-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5543886.png)

![3-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5543899.png)

![5,6-dimethyl-4-[(4-methylbenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5543904.png)

![2-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5543915.png)

![(4aS*,7aR*)-N-(2,4-dimethoxyphenyl)-4-methylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5543928.png)

![1-(4-methoxy-3-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5543930.png)

![3-[(3R*,4S*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5543932.png)

![2-(4-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5543939.png)

![7-[2-(1-adamantyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5543941.png)

![5-(4-biphenylyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543955.png)

![1-(4-ethyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5543961.png)